N,N'-diheptylterephthalamide
Description
N,N'-Diheptylterephthalamide is a terephthalamide derivative synthesized by substituting the hydrogen atoms on the amide nitrogens of terephthalic acid diamide with heptyl (C₇H₁₅) groups. Its molecular formula is C₂₂H₃₆N₂O₂, with a calculated molecular weight of 360.53 g/mol.
Properties
Molecular Formula |
C22H36N2O2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-N,4-N-diheptylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H36N2O2/c1-3-5-7-9-11-17-23-21(25)19-13-15-20(16-14-19)22(26)24-18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
SIXRQIVMZKGEII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variability and Structural Effects
Terephthalamides exhibit diverse properties depending on substituent groups. Key analogs include:
Key Observations :
- Alkyl vs. Aryl Substituents : Diheptylterephthalamide’s long alkyl chains impart hydrophobicity, making it less soluble in polar solvents compared to phenyl-substituted analogs (e.g., diphenylterephthalamide). Aromatic substituents enhance rigidity and thermal stability due to π-π stacking .
- Functionalized Substituents : Hydroxyethyl groups (e.g., in N,N'-bis(2-hydroxyethyl)terephthalamide) introduce hydrogen-bonding capacity, increasing aqueous solubility and reactivity toward esterification or oxidation .
- Isomer Effects : The ortho-substituted N,N'-dimethylphthalamide (from phthalic acid) exhibits distinct crystallinity and lower symmetry compared to para-terephthalamides, affecting melting points and lattice stability .
Physical and Thermal Properties
- Molecular Weight Trends : Diheptylterephthalamide (360.53 g/mol) has a higher molecular weight than diphenyl (316.36 g/mol) or hydroxyethyl (252.27 g/mol) analogs due to its longer alkyl chains.
- Melting Points : Aromatic substituents (e.g., phenyl) generally elevate melting points (e.g., diphenylterephthalamide >300°C inferred) compared to alkyl-substituted derivatives. Diheptylterephthalamide likely has a lower melting point due to flexible alkyl chains disrupting crystal packing.
- Solubility: Hydrophobic alkyl chains reduce solubility in polar solvents (e.g., water, ethanol), whereas hydroxyethyl or methyl groups enhance it .
Chemical Reactivity and Stability
- Alkyl Chains : Diheptylterephthalamide’s heptyl groups provide chemical inertness under basic or acidic conditions, suitable for stable surfactants or lubricants.
- Aromatic vs. Functionalized Analogs : Phenyl-substituted terephthalamides may undergo electrophilic substitution, while hydroxyethyl derivatives are prone to oxidation or esterification .
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